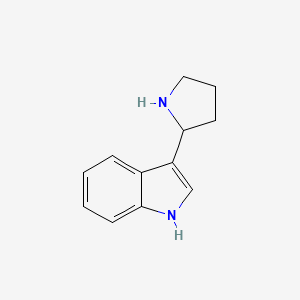

3-(吡咯烷-2-基)-1H-吲哚

描述

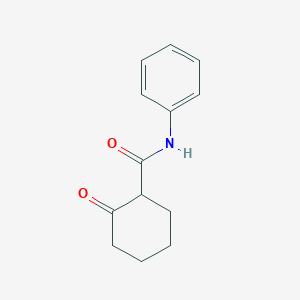

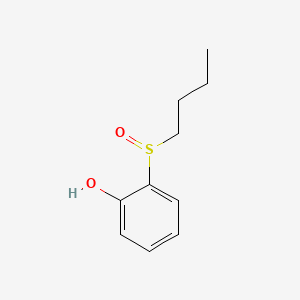

“3-(pyrrolidin-2-yl)-1H-indole” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of “3-(pyrrolidin-2-yl)-1H-indole” involves a process called divergent synthesis. This process involves photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reactions . The protocol involves C–H functionalization, switching formation of two products, room-temperature conditions, low photocatalyst loadings, without strong oxidant, and moderate to excellent yields .Molecular Structure Analysis

The molecular structure of “3-(pyrrolidin-2-yl)-1H-indole” is characterized by the pyrrolidine ring and its derivatives . The structure of this compound is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving “3-(pyrrolidin-2-yl)-1H-indole” are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The reactions also involve the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学研究应用

缓蚀作用:一项研究探讨了 3-氨基烷基化吲哚(包括与 3-(吡咯烷-2-基)-1H-吲哚类似的化合物)作为酸性环境中低碳钢的缓蚀剂的有效性。这些化合物被发现表现出很高的抑制效率,表明它们在保护金属表面免受腐蚀方面的潜力 (Verma 等,2016)。

有机合成:另一项研究报道了通过光催化脱羧基偶联和弗里德尔-克拉夫茨烷基化反应分歧合成 3-吡咯烷-2-基-1H-吲哚。该方法已应用于天然产物的合成,突出了其在有机化学中的重要性 (Silalai & Saeeng, 2023)。

药理应用:一项专利申请讨论了新型 3-(吲哚-3-基)吡啶衍生物的开发,这些衍生物显示出作为色氨酸 2,3-双加氧酶 (TDO-2) 抑制剂的潜力,可能用于治疗癌症和神经退行性疾病 (Abdel-Magid, 2017)。

材料科学:在材料科学领域,一项研究调查了包括类似于 3-(吡咯烷-2-基)-1H-吲哚在内的各种化合物的的光电和电荷转移性质,证明了它们在有机半导体器件中的潜力 (Irfan 等,2019)。

天然产物研究:对菘蓝根中吲哚生物碱糖苷的研究揭示了与 3-(吡咯烷-2-基)-1H-吲哚结构类似的化合物。研究了这些化合物的抑制一氧化氮的效果,但未观察到显着的活性 (Zhang 等,2020)。

未来方向

The future directions for “3-(pyrrolidin-2-yl)-1H-indole” could involve further exploration of its potential biological activities. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this compound could be used in the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a part of many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a variety of ways . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active natural and synthetic compounds .

Pharmacokinetics

A related compound, 3,3-difluoropyrrolidin-1-yl, was found to be eliminated by both metabolism and renal clearance .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Action Environment

It’s worth noting that the synthesis of related compounds involves room-temperature conditions and low photocatalyst loadings .

属性

IUPAC Name |

3-pyrrolidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-2,4-5,8,12-14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVAXPFTVGSHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958700 | |

| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3766-03-8 | |

| Record name | Indole, 3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxaspiro[4.5]decane-2,4-dione](/img/structure/B1618733.png)

![Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate](/img/structure/B1618750.png)